6-amino-4-methyl-5-phenylpyrimidine-2(1H)-thione
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Overview
Description
6-amino-4-methyl-5-phenylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound features an amino group at position 6, a methyl group at position 4, a phenyl group at position 5, and a thione group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-5-phenylpyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of an appropriate aldehyde with a thiourea derivative, followed by cyclization and subsequent functional group modifications. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-methyl-5-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., halides, amines) in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-amino-4-methyl-5-phenylpyrimidine-2(1H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-phenylpyrimidine-2(1H)-thione: Lacks the amino group at position 6.
6-amino-4-methylpyrimidine-2(1H)-thione: Lacks the phenyl group at position 5.
6-amino-5-phenylpyrimidine-2(1H)-thione: Lacks the methyl group at position 4.
Uniqueness
6-amino-4-methyl-5-phenylpyrimidine-2(1H)-thione is unique due to the presence of all three substituents (amino, methyl, and phenyl groups) on the pyrimidine ring
Properties
Molecular Formula |
C11H11N3S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-amino-6-methyl-5-phenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-7-9(8-5-3-2-4-6-8)10(12)14-11(15)13-7/h2-6H,1H3,(H3,12,13,14,15) |
InChI Key |
QWFNKASLHJNYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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